6-Chloro-1H-indol-3-yl b-D-glucuronide
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Overview
Description
6-Chloro-1H-indol-3-yl b-D-glucuronide is a compound with the molecular formula C14H14ClNO7 and a molecular weight of 343.72 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its potential in research related to various ailments, including cancer, inflammation, and metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indol-3-yl b-D-glucuronide typically involves the reaction of 6-chloroindole with glucuronic acid derivatives under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indol-3-yl b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Chloro-1H-indol-3-yl b-D-glucuronide is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable research tool for studying drug metabolism, toxicity, and efficacy.
Biology: The compound is used to investigate the mechanisms of various biological processes, including enzyme activity and signal transduction.
Medicine: Research on this compound has shown potential in developing treatments for cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-indol-3-yl b-D-glucuronide involves its interaction with specific molecular targets and pathways. It acts as a substrate for β-glucuronidase, an enzyme that cleaves the glucuronide moiety, resulting in the formation of an insoluble precipitate . This property is exploited in histochemical analysis to study β-glucuronidase activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-1H-indol-3-yl b-D-glucuronide is unique due to its specific structure, which includes a chloro substituent at the 6-position of the indole ring and a glucuronide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14ClNO7 |
---|---|
Molecular Weight |
343.71 g/mol |
IUPAC Name |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO7/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-4,9-12,14,16-19H,(H,20,21) |
InChI Key |
UFBPRKNLSYGHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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